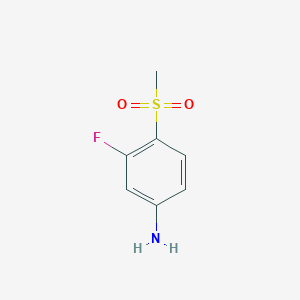

3-Fluoro-4-(methylsulfonyl)aniline

Descripción general

Descripción

3-Fluoro-4-(methylsulfonyl)aniline is a chemical compound with the molecular formula C7H8FNO2S . It has a molecular weight of 189.21 . The IUPAC name for this compound is 3-fluoro-4-(methylsulfonyl)aniline .

Molecular Structure Analysis

The InChI code for 3-Fluoro-4-(methylsulfonyl)aniline is1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 . This indicates the presence of a fluorine atom, a methylsulfonyl group, and an aniline group attached to a benzene ring . Physical And Chemical Properties Analysis

3-Fluoro-4-(methylsulfonyl)aniline is a white to brown solid . It has a boiling point of 117-118.4°C . The compound has a density of 1.4±0.1 g/cm³, a boiling point of 387.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación

Electrochemical Synthesis and Sulfonation

Researchers have explored the electrochemical synthesis of self-doped polyaniline in solutions containing fluorosulfonic acid, highlighting the control over the degree of sulfonation and conductivity of the polymer through the variation of reactant concentrations. This process demonstrates the substance's role in creating conductive and soluble polymers with potential applications in materials science (Şahin, Pekmez, & Yildiz, 2002).

Sulfonation Reaction Optimization

Further work on the in situ sulfonation reaction of aniline in mixtures of water and acetonitrile with fluorosulfonic acid (FSO3H) aimed to optimize conditions for polymer formation. This research contributes to understanding how solvent mixtures affect the growth rate and properties of the resulting polymer films, providing a basis for applications in polymer chemistry (Şahin, Pekmez, & Yildiz, 2002).

Fluorine Substitution in Herbicides

The impact of selective fluorine substitution on herbicidal properties has been studied, with findings suggesting that such modifications can significantly enhance herbicidal activity. This research shows the potential of fluorine-containing compounds like 3-Fluoro-4-(methylsulfonyl)aniline in developing more effective and selective agricultural chemicals (Hamprecht, Würzer, & Witschel, 2004).

Amination of Aryl Fluorosulfonates

The palladium- and nickel-catalyzed amination of aryl fluorosulfonates, including compounds related to 3-Fluoro-4-(methylsulfonyl)aniline, demonstrates their versatility in forming C–N bonds. This research could influence the development of novel organic synthesis methods and the creation of new pharmaceuticals or materials (Hanley, Clark, Krasovskiy, Ober, O'Brien, & Staton, 2016).

Nonlinear Optical Polyphosphazenes

A study on polyphosphazenes with second-order nonlinear optical chromophores highlights the application of sulfonyl groups, including those derived from 3-Fluoro-4-(methylsulfonyl)aniline, in creating materials with potential uses in optoelectronics and photonics (Li, Huang, Hua, Qin, Yang, & Ye, 2004).

Safety And Hazards

Propiedades

IUPAC Name |

3-fluoro-4-methylsulfonylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO2S/c1-12(10,11)7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSARYNAINPBAEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624677 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Fluoro-4-(methylsulfonyl)aniline | |

CAS RN |

252561-34-5 | |

| Record name | 3-Fluoro-4-(methanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

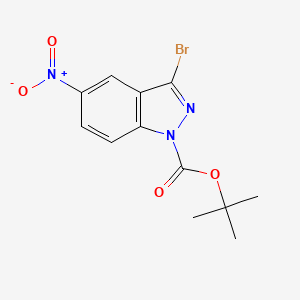

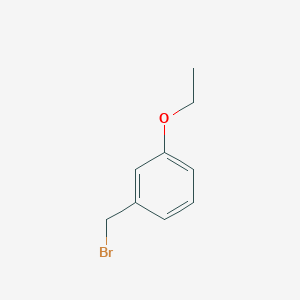

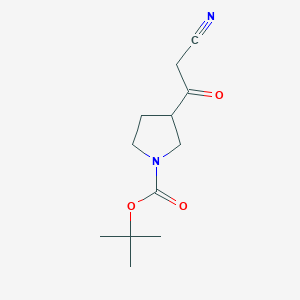

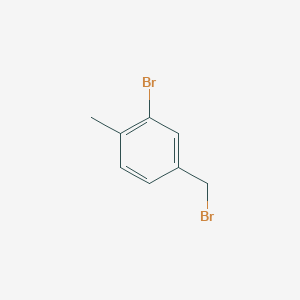

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1344046.png)

![2-Methyl-4-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B1344049.png)

![4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde](/img/structure/B1344078.png)